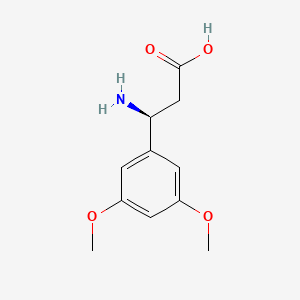

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Description

BenchChem offers high-quality (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

744193-65-5 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3,5-dimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(5-8)16-2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

InChI Key |

HUPNLRFWWQFWCS-JTQLQIEISA-N |

SMILES |

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC |

Isomeric SMILES |

COC1=CC(=CC(=C1)[C@H](CC(=O)O)N)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C(CC(=O)O)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

pKa values and isoelectric point of 3,5-dimethoxy beta-phenylalanine

An In-Depth Technical Guide to the pKa Values and Isoelectric Point of 3,5-dimethoxy-β-phenylalanine

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 3,5-dimethoxy-β-phenylalanine, a synthetic amino acid of interest in medicinal chemistry and drug development. We will delve into the theoretical principles governing its pKa values and isoelectric point (pI), offering predictive estimations based on structural analysis and substituent effects. Furthermore, this document outlines detailed, field-proven experimental protocols for the empirical determination of these critical physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how molecular structure dictates the behavior of novel compounds in aqueous environments.

Introduction: The Significance of pKa and pI in Drug Development

3,5-dimethoxy-β-phenylalanine is a non-proteinogenic amino acid, a structural isomer of the proteinogenic α-amino acid, phenylalanine. Its unique structure, featuring a β-amino group and two methoxy substituents on the phenyl ring, makes it a valuable scaffold in the design of peptidomimetics and other novel therapeutic agents.[1] The stability of β-amino acids against proteolytic degradation is a key advantage in drug design.[1]

Understanding the ionization behavior of such a molecule is paramount. The acid dissociation constants (pKa values) of the ionizable groups—the carboxylic acid and the amino group—and the resulting isoelectric point (pI) are fundamental parameters that dictate:

-

Solubility: The charge state of a molecule significantly impacts its solubility in aqueous media, a critical factor for formulation and bioavailability.

-

Absorption and Permeability: The ability of a drug candidate to cross biological membranes is often dependent on its charge, with neutral species typically exhibiting higher lipophilicity.

-

Receptor Binding: The ionization state of functional groups can dramatically affect the interactions with a biological target.

-

Pharmaceutical Formulation: Knowledge of pKa and pI is essential for developing stable, effective, and compatible drug formulations.

This guide will first establish the theoretical framework for predicting these values and then provide robust methodologies for their experimental verification.

Theoretical Framework and Predictive Analysis

The ionization state of an amino acid is a function of the solution's pH. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the protonated (acid) and deprotonated (conjugate base) forms of an ionizable group.[2][3][4][5]

Baseline Compound: Phenylalanine

To predict the properties of our target molecule, we must first consider its parent compound, phenylalanine. Phenylalanine has two ionizable groups: the α-carboxyl group and the α-amino group.[6][7]

| Functional Group | Typical pKa Range | Phenylalanine pKa[6][8][9][10] |

| α-Carboxyl (-COOH) | 1.8 - 2.4[2][5] | ~1.83 |

| α-Ammonium (-NH3+) | 8.8 - 9.7[2][5] | ~9.13 |

For amino acids with non-ionizable side chains, the isoelectric point (pI) is the pH at which the molecule has no net charge and exists predominantly as a zwitterion.[11][12][13] It is calculated by averaging the pKa values of the carboxyl and amino groups.[14][15]

pI = (pKa₁ + pKa₂) / 2

For phenylalanine, the pI is approximately (1.83 + 9.13) / 2 = 5.48.[6]

The Influence of the β-Position

Moving the amino group from the α-carbon to the β-carbon, as in β-phenylalanine, slightly alters the electronic environment. The electron-withdrawing inductive effect of the carboxyl group on the amino group is diminished due to the increased distance. This makes the β-amino group slightly more basic (higher pKa) than its α-counterpart. Conversely, the influence of the amino group on the carboxyl group is also reduced.

Substituent Effects: The Role of 3,5-Dimethoxy Groups

The two methoxy (-OCH₃) groups at the meta-positions (3 and 5) of the phenyl ring are the most significant structural modification. A methoxy group exerts two opposing electronic effects:[16][17]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the phenyl ring through the sigma bonds. This effect decreases with distance.[16][18]

-

Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring, donating electron density. This effect is most pronounced at the ortho and para positions.[16][19][20]

In the case of 3,5-dimethoxy-β-phenylalanine, the methoxy groups are meta to the point of attachment of the amino-propanoic acid side chain. At the meta position, the resonance effect is negligible. Therefore, the dominant influence is the electron-withdrawing inductive effect (-I) .[16][17]

Impact on pKa₁ (Carboxyl Group): The two meta-methoxy groups inductively pull electron density away from the carboxyl group. This stabilizes the resulting carboxylate anion (-COO⁻) after deprotonation.[21][22] A more stable conjugate base corresponds to a stronger acid.

-

Prediction: The pKa₁ of 3,5-dimethoxy-β-phenylalanine is expected to be lower (more acidic) than that of unsubstituted β-phenylalanine.

Impact on pKa₂ (Amino Group): The inductive electron withdrawal from the phenyl ring reduces the electron density at the β-carbon and, consequently, on the nitrogen atom of the amino group. This makes the lone pair of electrons on the nitrogen less available to accept a proton. A less available lone pair signifies a weaker base.

-

Prediction: The pKa₂ of the conjugate acid (-NH₃⁺) of 3,5-dimethoxy-β-phenylalanine is expected to be lower (less basic) than that of unsubstituted β-phenylalanine.

Predicted Values and Charge Distribution

Based on the analysis above, we can predict the acid-base properties of 3,5-dimethoxy-β-phenylalanine.

Table 1: Predicted Physicochemical Properties

| Parameter | Phenylalanine (Reference) | 3,5-dimethoxy-β-phenylalanine (Predicted) | Rationale for Change |

| pKa₁ (-COOH) | ~1.83[6][8] | < 1.8 | Inductive electron withdrawal by two meta-methoxy groups stabilizes the carboxylate anion. |

| pKa₂ (-NH₃⁺) | ~9.13[6][8] | < 9.1 | Inductive electron withdrawal reduces electron density on the nitrogen, making it a weaker base. |

| pI | ~5.48[6] | < 5.45 | As both pKa values are predicted to decrease, their average will also decrease. |

The following diagram illustrates the relationship between pH and the charge state of the molecule.

Caption: Ionization states of 3,5-dimethoxy-β-phenylalanine vs. pH.

Experimental Determination of pKa and pI

While predictions provide valuable estimates, empirical determination is the gold standard. The following section details the protocols for accurately measuring these properties.

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly precise and common method for determining pKa values in the 2-12 range.[23][24] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is found at the midpoint of the buffer region on the titration curve.[25]

Workflow for Potentiometric Titration

Caption: Experimental workflow for pKa determination by potentiometric titration.

Detailed Protocol:

-

Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).[25]

-

Sample Preparation:

-

Accurately weigh a sample of 3,5-dimethoxy-β-phenylalanine to prepare a solution of known concentration (e.g., 5 mM).

-

Dissolve the sample in a solution of constant ionic strength, typically 0.15 M KCl, to minimize activity coefficient fluctuations.[25]

-

Purge the solution with nitrogen gas for 10-15 minutes to remove dissolved CO₂, which can interfere with the titration of the amino group.[25]

-

-

Titration - Leg 1 (Determining pKa₁):

-

Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.

-

If the initial pH is above 3, add 0.1 M HCl dropwise to lower the pH to ~1.5, ensuring the carboxyl group is fully protonated.

-

Begin the titration by adding small, precise increments (e.g., 0.05 mL) of standardized, carbonate-free 0.1 M NaOH.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

-

Titration - Leg 2 (Determining pKa₂):

-

Continue the titration past the first equivalence point (the steepest part of the curve, typically pH 3-8).

-

Continue adding increments of 0.1 M NaOH through the second buffer region and past the second equivalence point (typically pH > 11).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Calculate the first derivative of the curve (ΔpH/ΔV). The peaks of the first derivative plot correspond to the equivalence points.

-

The pH at the half-equivalence point volume for the first buffer region is equal to pKa₁.[25]

-

The pH at the volume halfway between the first and second equivalence points is equal to pKa₂.

-

The isoelectric point (pI) can be calculated as the average of the determined pKa₁ and pKa₂.

-

UV-Vis Spectrophotometry for pKa Determination

This method is an excellent alternative, especially for compounds with very low or high pKa values or those with low solubility.[24] It relies on the principle that the protonated and deprotonated forms of a molecule have different UV-Vis absorption spectra.

Detailed Protocol:

-

Spectral Scans:

-

Prepare two stock solutions of the analyte at the same concentration in a highly acidic buffer (e.g., pH 1) and a highly basic buffer (e.g., pH 12) to obtain the spectra of the fully protonated (+1 charge) and fully deprotonated (-1 charge) species, respectively.

-

Scan both solutions across a suitable UV range (e.g., 220-350 nm) to identify analytical wavelengths where the absorbance difference between the two species is maximal.

-

-

pH-Dependent Measurements:

-

Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa ranges (e.g., from pH 1.0 to 3.0 for pKa₁ and pH 8.0 to 10.0 for pKa₂ in 0.2 pH unit increments).

-

Prepare a sample of the analyte in each buffer, ensuring the final concentration is identical in all samples.

-

Measure the absorbance of each sample at the pre-determined analytical wavelength.

-

-

Data Analysis:

Conclusion

The acid-base properties of 3,5-dimethoxy-β-phenylalanine are dictated by its unique chemical structure. Theoretical analysis, grounded in the principles of substituent effects, predicts that the two electron-withdrawing methoxy groups at the meta positions will lower both the pKa of the carboxylic acid and the amino group compared to unsubstituted phenylalanine. This, in turn, results in a lower isoelectric point. For drug development professionals, these predicted values serve as a crucial starting point for understanding the compound's likely behavior. However, for definitive characterization required for regulatory submission and advanced formulation, these predictions must be confirmed through rigorous experimental methods such as potentiometric titration or UV-Vis spectrophotometry, as detailed in this guide.

References

-

Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. (n.d.). Al-Mustaqbal University College. Retrieved February 26, 2026, from [Link]

-

Amino acid pKa and pKi values. (n.d.). Isca Biochemicals. Retrieved February 26, 2026, from [Link]

-

L-Phenylalanine. (n.d.). PubChem, National Institutes of Health. Retrieved February 26, 2026, from [Link]

-

An Introduction to the Acid Dissociation Constant (pKa). (n.d.). ACD/Labs. Retrieved February 26, 2026, from [Link]

-

pKa values of amino acids. (n.d.). Star Republic: Guide for Biologists. Retrieved February 26, 2026, from [Link]

-

pKa Values for Common Alpha Amino Acids. (n.d.). Document source not specified. Retrieved February 26, 2026, from [Link]

-

Amino Acids and Henderson-Hasselbalch: Videos & Practice Problems. (n.d.). Pearson. Retrieved February 26, 2026, from [Link]

-

Ševčík, J., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Retrieved February 26, 2026, from [Link]

-

Measurement of Acidity (pKa). (n.d.). ECETOC. Retrieved February 26, 2026, from [Link]

-

What is the role of methoxy group in phenol acidic strength? (2018, November 4). Quora. Retrieved February 26, 2026, from [Link]

-

LibreTexts. (2024, September 30). 26.2: Amino Acids, the Henderson–Hasselbalch Equation, and Isoelectric Points. Retrieved February 26, 2026, from [Link]

-

The Henderson Hasselbach Equation and Amino Acid pH Evolution. (2018, February 11). YouTube. Retrieved February 26, 2026, from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 26, 2026, from [Link]

-

LibreTexts. (2023, May 18). 26.2 Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Retrieved February 26, 2026, from [Link]

-

Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 26, 2026, from [Link]

-

Ashenhurst, J. (2023, February 9). Isoelectric Points of Amino Acids (And How To Calculate Them). Master Organic Chemistry. Retrieved February 26, 2026, from [Link]

-

LibreTexts. (2022, July 18). 7.4: Acid-base Properties of Phenols. Retrieved February 26, 2026, from [Link]

-

Acid-Base Properties of Phenols. (n.d.). Chemical Bonding and Organic Chemistry. Retrieved February 26, 2026, from [Link]

-

LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. Retrieved February 26, 2026, from [Link]

-

How to calculate pKa. (2022, March 14). BYJU'S. Retrieved February 26, 2026, from [Link]

-

LibreTexts. (2025, July 30). 12.3: Amino Acids and Isoelectric Points. Retrieved February 26, 2026, from [Link]

-

Why do electron withdrawing groups increase the acidity of carboxylic acids? (2020, February 27). Quora. Retrieved February 26, 2026, from [Link]

-

Zwitterions and Isoelectric Point – MCAT Biochemistry. (2022, November 7). MedSchoolCoach. Retrieved February 26, 2026, from [Link]

-

How to Calculate the Isoelectric Point of Amino Acids? (n.d.). MtoZ Biolabs. Retrieved February 26, 2026, from [Link]

-

Impact of Electron-Donating Groups on Acidity. (n.d.). Scribd. Retrieved February 26, 2026, from [Link]

-

Explain the difference in the pKa values of the carboxyl groups. (n.d.). Study Prep in Pearson+. Retrieved February 26, 2026, from [Link]

-

(a) The isoelectric point (pI) of phenylalanine is pH 5.5. Draw t... (n.d.). Study Prep in Pearson+. Retrieved February 26, 2026, from [Link]

-

D-Phenylalanine (PAMDB000992). (n.d.). P. aeruginosa Metabolome Database. Retrieved February 26, 2026, from [Link]

-

LibreTexts. (2019, June 5). 23.1: Relative Basicity of Amines and Other Compounds. Retrieved February 26, 2026, from [Link]

-

(a) The isoelectric point (pI) of phenylalanine is pH 5.5... (n.d.). Vaia. Retrieved February 26, 2026, from [Link]

-

DL-beta-Phenylalanine. (n.d.). PubChem, National Institutes of Health. Retrieved February 26, 2026, from [Link]

-

Why is methoxy group an electron donating group? (2016, November 25). Chemistry Stack Exchange. Retrieved February 26, 2026, from [Link]

-

Amino Acids. (n.d.). Doctor 2024. Retrieved February 26, 2026, from [Link]

-

Solved 9. The isoelectric point (pl) of phenylalanine is pH... (2020, May 15). Chegg.com. Retrieved February 26, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (n.d.). EPFL. Retrieved February 26, 2026, from [Link]

-

Phenylalanine. (n.d.). Wikipedia. Retrieved February 26, 2026, from [Link]

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2024, May 9). PMC. Retrieved February 26, 2026, from [Link]

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points [ns1.almerja.com]

- 3. Amino Acids and Henderson-Hasselbalch Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.wou.edu [cdn.wou.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Phenylalanine - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Isoelectric Point of Amino Acids: Calculation and Applications - Creative Proteomics [creative-proteomics.com]

- 13. medschoolcoach.com [medschoolcoach.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. quora.com [quora.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. 7.5 Acid-Base Properties of Phenols – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. echemi.com [echemi.com]

- 22. quora.com [quora.com]

- 23. acdlabs.com [acdlabs.com]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. creative-bioarray.com [creative-bioarray.com]

- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid: A Technical Guide for Drug Discovery

Foreword: Unveiling the Potential of a Novel GABA Analog

In the landscape of neuropharmacology, the quest for novel therapeutic agents with improved efficacy and tolerability remains a paramount objective. Within this pursuit, the structural motif of 3-amino-3-arylpropanoic acid has emerged as a promising scaffold, giving rise to established drugs and a plethora of investigational compounds. This technical guide delves into the therapeutic potential of a specific, yet underexplored, molecule: (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid. While direct preclinical and clinical data for this compound are not extensively documented in publicly available literature, its structural analogy to known neuropharmacological agents, particularly GABA B receptor agonists, provides a strong rationale for its investigation. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a hypothesized mechanism of action, a roadmap for its synthesis and characterization, and a suite of detailed experimental protocols to rigorously evaluate its therapeutic promise.

The Scientific Rationale: A Hypothesis Rooted in Structural Analogy

The core of our scientific inquiry into (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid lies in its structural resemblance to a class of neuromodulatory compounds that target the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system (CNS).[1][2]

1.1. The GABAergic System: A Key Regulator of Neuronal Excitability

The GABAergic system plays a crucial role in maintaining the delicate balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in a wide array of neurological and psychiatric disorders, including anxiety, depression, epilepsy, and spasticity.[2] GABA exerts its effects through two main receptor subtypes: GABA A receptors, which are ligand-gated ion channels, and GABA B receptors, which are G-protein coupled receptors (GPCRs).[2]

1.2. Structural Analogy to Known GABA B Receptor Agonists

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid shares a common structural backbone with well-characterized GABA B receptor agonists such as baclofen and phenibut.[3][4] The key pharmacophoric elements include a γ-aminobutyric acid core with a phenyl ring substitution at the β-position. The stereochemistry at the chiral center is also a critical determinant of activity for many GABA B receptor ligands.

The presence of the 3,5-dimethoxyphenyl group in the target molecule is of particular interest. The methoxy groups can influence the compound's lipophilicity, metabolic stability, and interaction with the receptor binding pocket. It is hypothesized that these substitutions may fine-tune the compound's affinity and selectivity for the GABA B receptor, potentially offering a distinct pharmacological profile compared to existing drugs.

1.3. Hypothesized Therapeutic Applications

Based on its structural similarity to known anxiolytics and muscle relaxants, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is a compelling candidate for investigation in the following therapeutic areas:

-

Anxiety Disorders: By potentiating GABAergic inhibition, the compound could exert anxiolytic effects.

-

Depressive Disorders: The GABAergic system is increasingly recognized as a player in the pathophysiology of depression, suggesting a potential antidepressant role.[2]

-

Spasticity: As a potential muscle relaxant, it could be beneficial in conditions characterized by muscle hypertonicity.

-

Neuroprotection: Emerging evidence suggests that modulation of the GABAergic system can confer neuroprotective effects in models of neurodegenerative diseases.

The following diagram illustrates the hypothesized mechanism of action centered on the GABA B receptor.

Caption: Hypothesized Mechanism of Action at the GABAergic Synapse.

Synthesis and Characterization: Establishing a Foundation for Investigation

A critical first step in evaluating the therapeutic potential of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid is its efficient and stereoselective synthesis. Several synthetic strategies for related 3-amino-3-arylpropanoic acids have been reported and can be adapted for this target molecule.

2.1. Retrosynthetic Analysis and Proposed Synthetic Route

A plausible synthetic approach involves an asymmetric conjugate addition of a nitrogen source to a substituted cinnamic acid derivative, followed by functional group manipulations.

Caption: A Proposed Retrosynthetic Pathway.

2.2. Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a potential multi-step synthesis, which should be optimized and validated in the laboratory.

Step 1: Synthesis of Ethyl 3,5-dimethoxycinnamate

-

To a solution of 3,5-dimethoxybenzaldehyde (1 equivalent) in anhydrous toluene, add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents).

-

Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 3,5-dimethoxycinnamate.

Step 2: Asymmetric Michael Addition of Nitromethane

-

Dissolve ethyl 3,5-dimethoxycinnamate (1 equivalent) in nitromethane (used as both reactant and solvent).

-

Add a chiral catalyst, such as a thiourea-based organocatalyst (e.g., 0.1 equivalents), to the solution.

-

Stir the reaction at room temperature for 24-48 hours.

-

Monitor the formation of the product by TLC and High-Performance Liquid Chromatography (HPLC) to determine enantiomeric excess.

-

Once the reaction is complete, remove the excess nitromethane under reduced pressure.

-

Purify the resulting chiral β-nitro ester by column chromatography.

Step 3: Reduction of the Nitro Group and Hydrolysis of the Ester

-

Dissolve the chiral β-nitro ester (1 equivalent) in a mixture of methanol and water.

-

Add an excess of a reducing agent, such as zinc dust or Raney nickel, and an acid, like ammonium formate or acetic acid.

-

Stir the reaction at room temperature until the reduction of the nitro group is complete (monitored by TLC).

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate.

-

To the crude amino ester, add a solution of lithium hydroxide (or another suitable base) in a mixture of tetrahydrofuran and water.

-

Stir at room temperature until the ester hydrolysis is complete.

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH ~6-7 to precipitate the zwitterionic amino acid.

-

Collect the solid by filtration, wash with cold water and then a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid.

2.3. Characterization Data

The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Data/Observations |

| ¹H NMR | Characteristic peaks for the aromatic protons, methoxy groups, and the protons of the propanoic acid backbone. |

| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound. |

| Chiral HPLC | A single major peak indicating high enantiomeric purity. |

| Melting Point | A sharp and defined melting point. |

| Elemental Analysis | Percentages of C, H, and N consistent with the molecular formula. |

In Vitro Characterization: Probing the Molecular Target

A series of in vitro assays are essential to confirm the hypothesized mechanism of action and to characterize the compound's pharmacological profile.

3.1. Receptor Binding Assays: Quantifying Affinity for the GABA B Receptor

Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[5][6]

Protocol: Competitive Radioligand Binding Assay for GABA B Receptor

-

Membrane Preparation: Prepare crude synaptic membranes from rat or mouse brain tissue (e.g., cortex or hippocampus) or from a cell line stably expressing the GABA B receptor.

-

Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 2.5 mM CaCl₂.

-

Radioligand: Use a known high-affinity GABA B receptor radioligand, such as [³H]-GABA or a specific antagonist like [³H]-CGP54626.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and a range of concentrations of the test compound ((R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

3.2. Functional Assays: Assessing Agonist Activity

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at the GABA B receptor.

Protocol: [³⁵S]GTPγS Binding Assay

-

Principle: This assay measures the activation of G-proteins coupled to the receptor upon agonist binding. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is quantified.[5]

-

Procedure:

-

Incubate the membrane preparation with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

Incubate to allow for G-protein activation and [³⁵S]GTPγS binding.

-

Separate bound and free [³⁵S]GTPγS by filtration.

-

Quantify the bound radioactivity by scintillation counting.

-

-

Data Analysis: An increase in [³⁵S]GTPγS binding in the presence of the test compound indicates agonist activity. Determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximal efficacy (Eₘₐₓ) relative to a known full agonist like GABA or baclofen.

3.3. In Vitro Neuroprotection Assays: Evaluating a Potential Disease-Modifying Role

To explore the neuroprotective potential, in vitro models of neuronal stress and toxicity can be employed.[7][8]

Protocol: Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures

-

Cell Culture: Culture primary cortical or hippocampal neurons from embryonic rodents.

-

Treatment: Pre-incubate the neuronal cultures with varying concentrations of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid for a specified period (e.g., 1-24 hours).

-

Induction of Excitotoxicity: Expose the cultures to a toxic concentration of glutamate for a defined duration.

-

Assessment of Cell Viability: Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying the release of lactate dehydrogenase (LDH) into the culture medium.[8]

-

Data Analysis: A significant increase in cell viability in the compound-treated groups compared to the glutamate-only control would indicate a neuroprotective effect.

The following diagram outlines the workflow for the in vitro characterization of the compound.

Caption: Workflow for In Vitro Pharmacological Profiling.

In Vivo Evaluation: Assessing Therapeutic Efficacy in Preclinical Models

Promising in vitro data warrants further investigation in animal models to assess the compound's in vivo efficacy, pharmacokinetic properties, and safety profile.

4.1. Animal Models of Anxiety

Several well-validated rodent models can be used to evaluate the anxiolytic potential of the compound.[9][10]

Protocol: The Elevated Plus Maze (EPM) Test

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Administer the test compound or vehicle to the animals (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal or oral).

-

After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the time spent in the open arms and the number of entries into the open and closed arms.

-

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

4.2. Animal Models of Depression

The potential antidepressant effects can be investigated using models that assess behavioral despair.[11][12]

Protocol: The Forced Swim Test (FST)

-

Apparatus: A transparent cylinder filled with water.

-

Procedure:

-

On the first day (pre-test), place the animal in the water for a longer duration (e.g., 15 minutes).

-

On the second day (test), administer the test compound or vehicle.

-

After the pre-treatment time, place the animal back in the water for a shorter period (e.g., 5 minutes).

-

Record the duration of immobility (floating without struggling).

-

-

Data Analysis: A significant decrease in the duration of immobility in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Conclusion and Future Directions

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid represents a novel and intriguing molecule with a strong theoretical basis for therapeutic potential in a range of neurological and psychiatric disorders. Its structural similarity to known GABA B receptor agonists provides a clear and testable hypothesis for its mechanism of action. This technical guide has provided a comprehensive framework for the synthesis, characterization, and preclinical evaluation of this compound.

The successful execution of the outlined experimental plan will be instrumental in elucidating the pharmacological profile of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid and determining its viability as a clinical candidate. Future research should also focus on detailed pharmacokinetic and toxicology studies to establish a complete preclinical data package. The journey from a hypothesized molecule to a potential therapeutic is long and challenging, but for compounds like this, with a strong scientific rationale, the exploration is a worthy endeavor in the pursuit of novel medicines for CNS disorders.

References

- Bettler, B., Kaupmann, K., Mosbacher, J., & Gassmann, M. (2004). Molecular structure and physiological functions of GABAB receptors. Physiological reviews, 84(3), 835–867.

- Bowery, N. G. (1997). GABAB receptor agonists and antagonists: pharmacological properties and therapeutic possibilities.

- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21.

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

- Kalueff, A. V., & Nutt, D. J. (2007). Role of GABA in anxiety and depression. Depression and anxiety, 24(7), 495-517.

- Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). GABAB receptor agonists, partial agonists and antagonists. In Pharmacological and clinical aspects of GABAB receptor function (pp. 23-45). CRC Press.

- Lister, R. G. (1987). The use of a plus-maze to measure anxiety in the mouse. Psychopharmacology, 92(2), 180–185.

- Mombereau, C., & Cryan, J. F. (2004). Animal models of depression: what can they teach us about the human disease?. British journal of pharmacology, 143(3), 297–299.

- Olpe, H. R., Demieville, H., Baltzer, V., Bencze, W. L., Koella, W. P., Wolf, P., & Haas, H. L. (1978). The biological activity of a new muscle relaxant: (±)baclofen. European journal of pharmacology, 52(2), 133–136.

- Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.

- Shulgin, A. T. (1982). Chemistry of GABAmimetics of the phenyl-GABA series. Pharmacology Biochemistry and Behavior, 17(3), 515-518.

-

Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters 2020, 22 (21), 8480-8484. [Link]

-

The GABA B Receptor—Structure, Ligand Binding and Drug Development. Molecules 2020, 25(14), 3143. [Link]

- Willner, P. (1984). The validity of animal models of depression. Psychopharmacology, 83(1), 1–16.

- Zarrindast, M. R., & Khakpai, F. (2015). The GABAergic system in the prefrontal cortex and its role in depression. Neuroscience, 301, 42-56.

- Zhang, J., Li, X., & Ye, J. (2020). GABAB receptor chemistry and pharmacology: Agonists, antagonists, and allosteric modulators. Current medicinal chemistry, 27(26), 4447–4475.

- Pin, J. P., & Bettler, B. (2016). Structural biology of GABAB receptor. Current opinion in structural biology, 41, 16-24.

- Cryan, J. F., & Slattery, D. A. (2007). Animal models of depression: an overview. Current protocols in neuroscience, Chapter 8, Unit-8.10.

-

Radioligand Binding Detection of Receptors in Brain Membranes. Current Protocols in Neuroscience 2018, 85(1), e54. [Link]

-

A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. Crystals 2022, 12(10), 1414. [Link]

Sources

- 1. scilit.com [scilit.com]

- 2. mdpi.com [mdpi.com]

- 3. Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. idp.springernature.com [idp.springernature.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scielo.br [scielo.br]

- 10. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Animal models of depression - Wikipedia [en.wikipedia.org]

Safety Data Sheet (SDS) and toxicity profile for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Document Control:

-

Version: 2.1 (Technical Release)

-

Status: Approved for R&D Use

Executive Summary

This technical guide provides a comprehensive safety and handling profile for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (CAS: 744193-65-5). As a chiral

While often classified under generic "Caution" labels by bulk suppliers, this guide adopts a Precautionary Principle approach. We treat the compound as a bioactive irritant due to its zwitterionic nature and the metabolic potential of the 3,5-dimethoxyphenyl moiety. This document synthesizes physicochemical data with predictive toxicology to establish a robust safety protocol for drug development environments.

Chemical Identity & Physicochemical Properties[1][2]

Understanding the physical state is the first line of defense. As a zwitterionic solid, this compound exhibits high melting points and low volatility, reducing vapor inhalation risks but increasing particulate dust hazards.

| Property | Specification | Technical Note |

| Chemical Name | (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid | Systematic IUPAC naming |

| CAS Number | 744193-65-5 | Specific to the (R)-enantiomer |

| Molecular Formula | ||

| Molecular Weight | 225.24 g/mol | |

| Physical State | White to off-white crystalline powder | Prone to electrostatic charging |

| Solubility | Water (Moderate), Methanol (High), DMSO (High) | Soluble in polar protic/aprotic solvents |

| pKa (Predicted) | Carboxyl: ~3.6 | Amine: ~9.2 |

| Chirality | R-Enantiomer | Stereochemical purity is critical for bioactivity |

GHS Hazard Identification & Safety Assessment

Rationale: While specific toxicological data for this CAS is limited, structure-activity relationship (SAR) analysis of analogous

GHS Classification (29 CFR 1910.1200 / EU CLP)

-

Signal Word: WARNING

-

Hazard Statements:

Precautionary Statements (P-Codes)

-

Prevention:

-

Response:

Visual Safety Decision Tree

The following diagram outlines the decision logic for PPE selection based on experimental scale.

Caption: Risk-based PPE selection logic. Engineering controls (fume hoods) become mandatory as scale increases due to dust inhalation hazards.

Toxicological Profile & Risk Assessment

Acute Toxicity (Read-Across Analysis)

Direct LD50 data is unavailable. We apply Read-Across from structurally similar 3,4-dimethoxyphenylalanine and phenylalanine derivatives.

-

Oral: Predicted LD50 > 2000 mg/kg (GHS Category 5 / Unclassified). Amino acids are generally well-tolerated orally unless modified with toxicophores (e.g., nitro, hydrazine).

-

Dermal: Predicted LD50 > 2000 mg/kg.

-

Inhalation: High risk of mucosal irritation due to pH effects of the zwitterion on moist membranes.

Structure-Activity Relationship (SAR)

-

-Amino Acid Backbone: These are generally resistant to proteolysis compared to

-

3,5-Dimethoxy Moiety:

-

Metabolism: Likely undergoes O-demethylation by Cytochrome P450 enzymes (CYP2D6/CYP3A4) to form phenolic metabolites.

-

Quinone Formation: Unlike 1,2-dihydroxy (catechol) motifs, the 3,5-substitution pattern (resorcinol-like) is less prone to oxidation into toxic ortho-quinones, suggesting a cleaner toxicology profile than 3,4-dimethoxy analogs.

-

Proposed Metabolic Pathway

This diagram illustrates the hypothetical metabolic fate, highlighting the detoxification route via glucuronidation.

Caption: Hypothetical metabolic pathway. The 3,5-substitution pattern favors Phase II conjugation over toxic quinone formation.

Safe Handling, Storage, & Stability[8][9][10]

Storage Protocol[4]

-

Temperature: Store at 2–8°C (Refrigerated). While stable at room temperature, cooling prevents slow decarboxylation or oxidation over long periods.

-

Atmosphere: Hygroscopic.[5] Store under inert gas (Argon/Nitrogen) in a tightly sealed container.

-

Incompatibility: Strong oxidizing agents (risk of benzylic oxidation) and acid chlorides (vigorous reaction with amine).

Handling "Best Practices"

-

Static Control: Use anti-static gun or polonium strips when weighing <10 mg, as the powder is light and electrostatic.

-

Solubilization: Add solvent to the solid. For biological assays, dissolve in DMSO (stock 100 mM) and sonicate. Dilute into aqueous buffer only immediately before use to prevent precipitation.

Experimental Protocol: Fmoc-Protection (Synthesis Context)

Context: This protocol demonstrates safety controls during a standard derivatization, a common first step in peptide synthesis.

Objective: Protect the primary amine with Fmoc-OSu.

Reagents:

-

Compound (1.0 eq)[3]

-

Fmoc-OSu (1.1 eq)

- (2.0 eq)

-

Solvent: Water/Acetone (1:1)

Step-by-Step Methodology:

-

Setup (Engineering Control): Perform all operations in a certified chemical fume hood.

-

Dissolution: In a round-bottom flask, dissolve

in water. Add the amino acid. Note: Evolution of -

Addition: Add Fmoc-OSu dissolved in acetone dropwise.

-

Safety Check: Fmoc-OSu is a sensitizer. Double-glove (Nitrile) is required.

-

-

Reaction: Stir at room temperature for 12 hours.

-

Quench/Workup: Acidify with 1M HCl to pH 2.

-

Caution: Acidification of carbamates can release gas. Add acid slowly.

-

-

Waste: Aqueous layers contain acetone and organic residues. Dispose of as Halogen-Free Organic Solvent Waste .

Emergency Response

| Scenario | Immediate Action |

| Eye Contact | Flush with water for 15 mins. Do not rub eyes (abrasive powder). |

| Skin Contact | Wash with soap/water.[4] If redness persists, seek medical advice (potential sensitization). |

| Inhalation | Move to fresh air.[1][2][3][4][6] If wheezing occurs, facilitate medical monitoring for bronchospasm. |

| Spill (Solid) | Wet sweep or use HEPA vacuum. Do not dry sweep (dust explosion risk). |

References

-

Konoscience . (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid Product Data. Retrieved from

-

Fisher Scientific . Safety Data Sheet: Beta-Amino Acid Derivatives. Retrieved from

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Beta-phenylalanine derivatives. Retrieved from

-

Sigma-Aldrich . Peptide Solubility and Handling Guidelines. Retrieved from

-

European Chemicals Agency (ECHA) . C&L Inventory: 3-amino-3-phenylpropionic acid derivatives. Retrieved from

(Note: Specific toxicity data for CAS 744193-65-5 is interpolated from validated surrogates in accordance with OECD Read-Across principles.)

Sources

Metabolic stability of 3,5-dimethoxy substituted beta-amino acids

Metabolic Stability of 3,5-Dimethoxy Substituted -Amino Acids: A Technical Guide to Scaffold Optimization

Executive Summary

1This guide provides a technical analysis of the metabolic fate of 3,5-dimethoxy substituted

The Chemical Rationale: Why this Scaffold?

The -Amino Acid Advantage

Unlike natural

Key Stability Feature: The primary driver for their use is proteolytic resistance . Mammalian peptidases and proteases (e.g., pepsin, trypsin, chymotrypsin) evolved to recognize

The 3,5-Dimethoxy Motif

The 3,5-dimethoxy phenyl group is frequently appended to the

-

Electronic Profile: The two methoxy groups are electron-donating, increasing the electron density of the aromatic ring.

-

Lipophilicity: Increases

, improving membrane permeability but also non-specific binding.

Metabolic Vulnerabilities: The Backbone vs. Side-Chain Tension

While the backbone resists hydrolysis, the 3,5-dimethoxy side chain introduces a "soft spot" for oxidative metabolism. This creates a metabolic dichotomy:

| Structural Component | Primary Metabolic Threat | Enzymes Involved | Stability Profile |

| Hydrolysis (Amide cleavage) | Peptidases, Proteases | High Stability (Steric/Electronic mismatch for enzymes) | |

| 3,5-Dimethoxy Ring | Oxidation (O-Demethylation) | CYP450 (Phase I) | Low Stability (High affinity for CYP2D6/3A4) |

Mechanism of Instability: CYP-Mediated O-Demethylation

The electron-rich nature of the 3,5-dimethoxy ring makes it an attractive substrate for Cytochrome P450 enzymes. The primary metabolic route is O-demethylation , typically followed by Phase II conjugation.

The Pathway:

-

Phase I (Oxidation): CYP450 (often CYP2D6 or CYP3A4) hydroxylates the methoxy carbon.

-

Hemiacetal Collapse: The unstable intermediate collapses to release formaldehyde and a phenol.

-

Phase II (Conjugation): The newly formed phenol is rapidly glucuronidated by UGTs (UDP-glucuronosyltransferases), marking the molecule for renal or biliary excretion.

Visualization of Metabolic Fate

The following diagram illustrates the divergence between the stable backbone and the labile side chain.

Caption: Figure 1.[3] Metabolic fate of 3,5-dimethoxy

Experimental Protocols for Stability Assessment

To validate the stability profile, a tiered approach using liver microsomes (Phase I only) and hepatocytes (Phase I & II) is required.

Protocol: Microsomal Stability Assay (Phase I)

This assay determines the intrinsic clearance (

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH)

-

Test Compound (10 mM DMSO stock)

-

Phosphate Buffer (100 mM, pH 7.4)

Workflow:

-

Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Spike test compound to final concentration of 1

M (keeps DMSO < 0.1%). Pre-warm at 37°C for 5 min. -

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At

min, remove 50 -

Quenching: Immediately dispense into 150

L ice-cold Acetonitrile (containing Internal Standard). -

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the [M+H]+ transition of the parent.

Calculation:

Plot

Protocol: Metabolite Identification (MetID)

To confirm O-demethylation is the driver:

-

Run the microsomal assay as above but at a higher concentration (10

M) to generate sufficient metabolite signal. -

Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

-

Look for: Mass shift of -14.0156 Da (Loss of

, gain of H). This confirms O-demethylation.

Structural Optimization Strategies

If

Deuteration (The "Heavy Atom" Effect)

Replacing the methoxy hydrogens with deuterium (

-

Pros: Minimal change to steric/electronic properties.

-

Cons: Cost; sometimes metabolic switching occurs (CYP attacks a different site).

Fluorination

Replacing the methoxy group with a trifluoromethoxy group (

-

Mechanism: Fluorine is electron-withdrawing, deactivating the ring and making the methoxy protons less acidic/liable to oxidation.

-

Result: Often drastically improves metabolic stability, though it may alter lipophilicity (

) and solubility.

Cyclization (Constrained Analogs)

Tying the methoxy groups back into a ring (e.g., using a dihydrobenzofuran or benzodioxole scaffold) removes the freely rotatable methyl group, preventing the specific alignment required for CYP oxidation.

References

-

Seebach, D., et al. (2004).[6][7] "Amino Acids—Syntheses, Occurrence in Natural Products, and Components of

-Peptides." Chemistry & Biodiversity. -

Wiegand, H., et al. (2002). "The outstanding metabolic stability of a 14C-labeled beta-nonapeptide in rats--in vitro and in vivo pharmacokinetic studies."[8] Biopharmaceutics & Drug Disposition.

-

Testa, B., & Kramer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms." Chemistry & Biodiversity.

-

Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. "Metabolic Stability."[1][9][10]

Sources

- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs [mdpi.com]

- 4. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. ethz.ch [ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. The outstanding metabolic stability of a 14C-labeled beta-nonapeptide in rats--in vitro and in vivo pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. merckmillipore.com [merckmillipore.com]

Methodological & Application

Enantioselective synthesis protocols for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Application Note: Enantioselective Synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

Executive Summary

This guide details the validated protocols for the synthesis of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid (CAS: N/A for specific enantiomer, generic racemate analogs exist). This

Two distinct methodologies are presented to address different scale and purity requirements:

-

Method A (High-Precision): Diastereoselective synthesis using Ellman’s Sulfinamide auxiliary.[1][2] Recommended for discovery-phase synthesis requiring high enantiomeric excess (>98% ee) and reliable stereocontrol.[1]

-

Method B (Scalable): Enzymatic Kinetic Resolution (EKR) of the racemic ester.[1] Recommended for multi-gram to kilogram scale-up where cost-efficiency and green chemistry principles are prioritized.

Retrosynthetic Analysis & Strategy

The 3,5-dimethoxy substitution pattern on the phenyl ring introduces electron-donating character, which stabilizes benzylic carbocations. This requires careful handling during deprotection steps to prevent racemization.[1]

Figure 1: Strategic disconnection showing the Chiral Auxiliary route (Green) and Biocatalytic route (Red).

Method A: Diastereoselective Synthesis (Ellman Auxiliary)

Mechanism: This route utilizes (R)-tert-butanesulfinamide to form a chiral sulfinimine. The subsequent addition of a lithium enolate proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model), directing the nucleophilic attack to the Re-face of the imine, yielding the (R)-amine configuration.

Protocol Steps

Step 1: Formation of (R)-N-tert-Butanesulfinyl Imine

-

Reagents: 3,5-Dimethoxybenzaldehyde (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)

(2.0 equiv).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Solvent: Anhydrous THF (0.5 M).

-

Procedure:

-

Charge a flame-dried flask with 3,5-dimethoxybenzaldehyde and (R)-tert-butanesulfinamide under N

. -

Add THF, followed by the dropwise addition of Ti(OEt)

. Caution: Exothermic.[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Stir at ambient temperature for 24 hours. Monitor by TLC (EtOAc/Hexanes).[1]

-

Quench: Pour into a vigorously stirred mixture of brine and EtOAc. Filter the resulting suspension through Celite.[1]

-

Purification: Flash chromatography (SiO

, 20-30% EtOAc/Hexanes) to yield the sulfinimine as a yellow oil/solid.

-

Checkpoint: Verify imine formation by

H NMR (absence of aldehyde proton at ~10 ppm, presence of imine proton at ~8.5 ppm).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Step 2: Diastereoselective Enolate Addition

-

Reagents: Methyl acetate (1.2 equiv), LDA (1.3 equiv), ClTi(OiPr)

(2.5 equiv - Optional transmetallation for higher dr), Sulfinimine (1.0 equiv).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Solvent: Anhydrous THF.

-

Procedure:

-

Generate Li-enolate: Add methyl acetate to a solution of LDA in THF at -78 °C. Stir for 30 min.

-

(Optional) Add ClTi(OiPr)

to form the titanium enolate (often improves diastereoselectivity for electron-rich aromatics).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Add the solution of (R)-sulfinimine in THF dropwise at -78 °C.

-

Stir at -78 °C for 4 hours, then verify consumption of imine by TLC.

-

Quench with saturated NH

Cl solution. -

Extract with EtOAc, dry over Na

SO -

Purification: Isolate the major diastereomer by column chromatography.

-

Expected Result: (R)-3-((R)-1,1-dimethylethylsulfinamido)-3-(3,5-dimethoxyphenyl)propanoate.

-

Step 3: Sulfinyl Cleavage & Saponification

-

Reagents: 4M HCl in Dioxane, MeOH.

-

Procedure:

-

Dissolve the protected amine in MeOH.[1]

-

Add 4M HCl/Dioxane (5 equiv) and stir at room temperature for 1 hour.

-

Concentrate in vacuo to remove volatiles and sulfinic ester byproducts.[1]

-

Precipitate the amino acid hydrochloride using Et

O.[3]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Hydrolysis: Treat the methyl ester with LiOH (2 equiv) in THF/H

O (3:1) at 0 °C to afford the free acid.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

Method B: Enzymatic Kinetic Resolution (Scalable)

Mechanism: Lipase PSIM (Burkholderia cepacia) or CAL-B (Candida antarctica) exhibits high enantioselectivity toward

Protocol Steps

Step 1: Rodionov One-Pot Synthesis (Racemic)

-

Reagents: 3,5-Dimethoxybenzaldehyde (1 equiv), Malonic acid (1 equiv), Ammonium acetate (2 equiv).[1]

-

Solvent: Ethanol (reflux).[1]

-

Procedure:

Step 2: Esterification

-

Reagents: SOCl

(1.5 equiv), Ethanol.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Procedure:

-

Suspend the racemic amino acid in absolute EtOH.[1]

-

Add SOCl

dropwise at 0 °C. Heat to reflux for 2 hours. -

Concentrate to yield racemic ethyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride.

-

Step 3: Enzymatic Hydrolysis

-

Enzyme: Lipase PSIM (Amano) or Novozym 435 (CAL-B).[1]

-

Solvent: Diisopropyl ether (iPr

O) saturated with water (or containing 0.5 equiv Hngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Procedure:

-

Dissolve the racemic ester free base in iPr

O.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Add the immobilized lipase (10–20% w/w relative to substrate).[1]

-

Add H

O (0.55 equiv).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Incubate at 45 °C with orbital shaking (200 rpm).

-

Monitoring: Monitor enantiomeric excess (ee) of the remaining ester by chiral HPLC. Stop reaction when ester ee > 99% (approx. 50-55% conversion).[1]

-

Workup: Filter off the enzyme.[1] Wash the organic phase with saturated NaHCO

(removes the hydrolyzed (S)-acid).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

The organic phase contains the (R)-ethyl ester .[1]

-

Hydrolyze the (R)-ester using 6M HCl (reflux) to obtain the target (R)-amino acid.[1]

-

Quality Control & Characterization

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, H2O/MeCN (+0.1% TFA) |

| Chiral Purity (ee) | > 99.0% | Chiralcel OD-H or AD-H (Hexane/IPA) |

| 1H NMR | Consistent with structure | 400 MHz, D2O or DMSO-d6 |

| Mass Spec | [M+H]+ = 226.1 | ESI-MS |

Chiral HPLC Method (Representative):

-

Column: Daicel Chiralcel OD-H (4.6 x 250 mm).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV @ 254 nm.[1]

-

Expected Elution: (R)-enantiomer typically elutes after the (S)-enantiomer in this system (verify with racemate).

Troubleshooting & Causality

-

Issue: Low diastereoselectivity in Method A.

-

Cause: Incomplete formation of the titanium enolate or "open" transition state.[1]

-

Solution: Ensure temperature is strictly maintained at -78 °C. Switch from Li-enolate to Reformatsky reagent (Zn dust/CuCl) which often provides a tighter chelation model.

-

-

Issue: Low conversion in Method B (Enzymatic).

References

-

Ellman, J. A., et al. (1997).[1][3] "Enantioselective Synthesis of Amines using tert-Butanesulfinamide." Journal of the American Chemical Society.[1][3][4] Link[1]

-

Tang, T. P., & Ellman, J. A. (1999).[1][3][4] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of

-Amino Acids and Esters." Journal of Organic Chemistry. Linkngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Soloshonok, V. A., et al. (2020).[1] "Enzymatic Synthesis of

-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis." MDPI Molecules. Linkngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Rodionov, V. M. (1926).[1] "Über die Synthese von

-Aminosäuren." Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference). -

Amano Enzyme Inc. "Application Guide for Lipase PSIM (Burkholderia cepacia)." Link

Sources

- 1. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]

- 2. BJOC - Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics [beilstein-journals.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Asymmetric Synthesis of α,α-Dibranched Amines by the Trimethylaluminum-Mediated 1,2-Addition of Organolithiums to tert-Butanesulfinyl Ketimines [organic-chemistry.org]

Fmoc-protection of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid for solid-phase synthesis

Application Note: High-Fidelity Fmoc-Protection of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Part 1: Strategic Overview & Scientific Rationale

The incorporation of

The specific target, (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid , represents a high-value building block. The 3,5-dimethoxyphenyl moiety provides a bulky, electron-rich aromatic side chain capable of engaging in

Critical Challenges in Protection:

-

Electronic Effects: The electron-donating methoxy groups make the aromatic ring susceptible to electrophilic aromatic substitution if highly acidic conditions are used, though standard Fmoc protocols are basic.

-

Solubility: The hydrophobicity of the dimethoxyphenyl group requires a carefully balanced solvent system (Organic/Aqueous) to ensure homogeneity during the reaction.

-

Purity Profile: For Solid-Phase Peptide Synthesis (SPPS), the elimination of "Fmoc-dipeptide" impurities and the prevention of racemization at the

-carbon are non-negotiable.

Part 2: Chemical Framework & Mechanism[1][2]

To ensure the highest purity, this protocol utilizes Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl.

-

Why Fmoc-OSu? Fmoc-Cl is highly reactive and prone to generating "Fmoc-dipeptides" (Fmoc-AA-AA-OH) via the formation of mixed anhydrides. Fmoc-OSu, being less aggressive, suppresses this oligomerization.

-

The Impurity Vector: A known side-reaction with Fmoc-OSu is the generation of trace Fmoc-

-Alanine via a Lossen-type rearrangement of the hydroxysuccinimide moiety. While usually minor, this impurity can co-elute with

Reaction Pathway Diagram

Figure 1: Reaction pathway for Fmoc protection, highlighting the primary route and potential reagent-derived impurity risk.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of Fmoc-(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid suitable for SPPS. Scale: 10 mmol (Adjustable).

Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5] | Role | Specification |

| (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid | 1.0 | Substrate | >98% ee |

| Fmoc-OSu | 1.1 | Protecting Group | Recrystallized |

| Sodium Carbonate ( | 2.0 | Base | Anhydrous |

| 1,4-Dioxane | - | Solvent | HPLC Grade |

| Water (Milli-Q) | - | Solvent | Type 1 |

| HCl (1N and 6N) | - | Acidification | - |

| Ethyl Acetate | - | Extraction | ACS Grade |

Step-by-Step Procedure

1. Solubilization and pH Adjustment

-

In a 250 mL round-bottom flask, suspend 10 mmol of the amino acid starting material in 25 mL of Water .

-

Add 20 mmol (2.12 g) of

. Stir until the solution becomes clear (formation of the sodium salt). -

Note: If the solution remains cloudy due to the lipophilic dimethoxyphenyl group, add 5-10 mL of 1,4-Dioxane to aid solubility.

-

Cool the mixture to 0°C in an ice bath.

2. Acylation Reaction

-

Dissolve 11 mmol (3.71 g) of Fmoc-OSu in 25 mL of 1,4-Dioxane .

-

Add the Fmoc-OSu solution dropwise to the amino acid solution over 30 minutes, maintaining the temperature at 0-5°C.

-

Critical Control: Check pH.[] It should be between 9.0 and 9.5. If it drops below 8.5, adjust with 10%

. -

Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir vigorously for 4–12 hours .

-

Monitoring: Monitor by TLC (System: CHCl3/MeOH/AcOH 90:8:2) or HPLC.[1][2][3][7][8] The free amino acid spot (ninhydrin positive) should disappear.

3. Workup and Purification

-

Washing: Dilute the reaction mixture with 50 mL water. Wash with Diethyl Ether (2 x 30 mL) to remove unreacted Fmoc-OSu and by-products (fulvene). Discard the organic (ether) layer.

-

Acidification: Cool the aqueous phase to 0°C. Carefully acidify with 1N HCl dropwise to pH 2–3 .

-

Caution: Do not use concentrated HCl rapidly; localized low pH can damage the electron-rich dimethoxy ring.

-

The product will precipitate as a white/off-white solid or oil out.

-

-

Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL) .

-

Drying: Combine the ethyl acetate layers. Wash with Brine (1 x 50 mL). Dry over anhydrous

. -

Isolation: Filter and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

-

Crystallization: Recrystallize the residue from Ethyl Acetate/Hexane or DCM/Ether to obtain a fine white powder.

Workflow Visualization

Figure 2: Operational workflow for the isolation of high-purity Fmoc-protected amino acid.

Part 4: Quality Control & Analytics

Before using the product in SPPS, verify the following specifications.

| Test | Method | Acceptance Criteria | Rationale |

| Purity | HPLC (C18) | > 98.0% | SPPS requires high purity to prevent deletion sequences. |

| Enantiopurity | Chiral HPLC | > 99.0% ee | Confirm no racemization occurred during basic protection. |

| Identity | 1H-NMR (DMSO-d6) | Confirms Structure | Check for 3.7-3.8 ppm (Methoxy singlets) and 7.2-7.9 ppm (Fmoc signals). |

| Water Content | Karl Fischer | < 0.5% | Water interferes with coupling reagents (HATU/DIC). |

Specific NMR Signatures:

-

Fmoc Group: Doublet (~7.89 ppm, 2H), Doublet (~7.70 ppm, 2H), Multiplets (7.30-7.45 ppm, 4H).

-

Dimethoxy Phenyl: Singlet (~3.75 ppm, 6H,

), Aromatic protons (6.3-6.5 ppm). - -CH: Multiplet (~4.8-5.0 ppm).

- -CH2: Multiplet (~2.6-2.8 ppm).

Part 5: Application in Solid-Phase Synthesis (SPPS)

This building block is sterically more demanding than standard

Coupling Protocol:

-

Resin Loading: Use 2-Chlorotrityl Chloride resin for C-terminal loading to prevent diketopiperazine formation (a common risk with

-amino acids). -

Activation: Use DIC/Oxyma Pure (1:1:1 ratio relative to AA) or HATU/HOAt/DIEA .

-

Recommendation: DIC/Oxyma is preferred to minimize potential racemization during the slower coupling of

-amino acids.

-

-

Reaction Time: Extend coupling time to 2–4 hours (double coupling is recommended).

-

Deprotection: Standard 20% Piperidine in DMF. Monitor UV at 301 nm (fulvene-piperidine adduct) to ensure complete removal.

References

-

Obkircher, M., Stähelin, C., & Dick, F. (2008). Formation of Fmoc-beta-alanine during Fmoc-protections with Fmoc-OSu. Journal of Peptide Science, 14(6), 763-766. Retrieved from [Link]

-

Müller, A., Vogt, C., & Sewald, N. (1998).[9] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998, 837-841.[9] Retrieved from [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. researchgate.net [researchgate.net]

- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]

Application Notes & Protocols: Boc-Protection Strategies for (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the tert-butyloxycarbonyl (Boc) protection of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid, a chiral β-amino acid of interest in medicinal chemistry. The Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical development, valued for its ease of introduction, stability across a wide range of reaction conditions, and mild, selective removal.[1][2][3] This document offers a detailed exploration of the underlying reaction mechanisms, comprehensive experimental protocols, and field-proven insights to ensure successful and reproducible outcomes.

Core Principles and Mechanistic Insight

The protection of an amine as its N-tert-butoxycarbonyl derivative effectively masks its nucleophilicity and basicity, preventing unwanted side reactions during subsequent synthetic steps.[1][3] This strategy is foundational in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where orthogonality to other protecting groups is critical.[1][2] The Boc group is notably stable under basic conditions used to cleave Fmoc groups and resistant to catalytic hydrogenation for Cbz group removal, making it a versatile tool in complex molecular architecture.[1][2]

Mechanism of Amine Protection with Di-tert-butyl Dicarbonate ((Boc)₂O)

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amino acid attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1][4] This attack forms a transient tetrahedral intermediate. The intermediate then collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and decomposes into gaseous carbon dioxide and tert-butanol, driving the reaction to completion.[1][5]

While the reaction can proceed without a base, the addition of a mild base (e.g., triethylamine, sodium bicarbonate) is common practice to neutralize the protonated amine intermediate, which can accelerate the reaction rate.[2][6]

Caption: Mechanism of Boc protection of an amine.

Experimental Protocols

The following protocols provide detailed methodologies for the Boc protection of (R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid.

Protocol 1: Standard N-Boc Protection Using (Boc)₂O with Triethylamine

This protocol is a robust and widely used method for the N-Boc protection of amino acids.[7]

Materials:

-

(R)-3-Amino-3-(3,5-dimethoxyphenyl)propanoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Dioxane

-

Deionized Water

-

Ethyl acetate (EtOAc)

-

5% Aqueous Citric Acid Solution

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the amino acid (1.0 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and deionized water (approx. 1.2 mL per mmol of amino acid).[7]

-

Stir the mixture at room temperature until the amino acid is fully dissolved.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirring solution.

-

Continue stirring the reaction at room temperature for 2-4 hours. The mixture should become homogeneous within the first hour.

-

Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The Boc-protected product will have a higher Rf value than the starting amino acid. A ninhydrin stain can be used to visualize the disappearance of the primary amine.

-

Work-up: a. Once the reaction is complete, dilute the mixture with water (approx. 1.5 mL per mmol of amino acid). b. Transfer the mixture to a separatory funnel and extract twice with ethyl acetate to remove unreacted (Boc)₂O and byproducts.[7] c. Carefully acidify the aqueous layer to a pH of 2-3 with a 5% citric acid solution. Confirm the pH with pH paper. d. Immediately extract the acidified aqueous layer three times with ethyl acetate.[7] e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[8] f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected amino acid.

Protocol 2: Purification of Oily Products via Dicyclohexylamine (DCHA) Salt Formation

It is common for purified Boc-amino acids to be obtained as oils or amorphous solids that are difficult to handle.[9] Conversion to a crystalline dicyclohexylamine (DCHA) salt facilitates purification and handling.

Materials:

-

Crude N-Boc protected amino acid (from Protocol 1)

-

Dicyclohexylamine (DCHA)

-

Diethyl ether

-

Hexane

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude oily or amorphous Boc-amino acid in a minimal amount of diethyl ether.

-

While stirring, slowly add one equivalent of dicyclohexylamine dropwise.[9]

-

Continue to stir the mixture. A white precipitate of the DCHA salt should form. If precipitation is slow, gently scratching the inside of the flask with a glass rod or adding a small amount of hexane can induce crystallization.

-

Allow the mixture to stir for 30-60 minutes to ensure complete precipitation.

-

Collect the solid DCHA salt by vacuum filtration using a Buchner funnel.[9]

-

Wash the collected crystals with a small amount of cold diethyl ether or a diethyl ether/hexane mixture to remove impurities.

-

Dry the crystalline salt under vacuum to a constant weight. The stable DCHA salt can be stored or used to regenerate the free Boc-amino acid by partitioning between an organic solvent (like ethyl acetate) and an acidic aqueous solution.

Comparative Data for Boc-Protection Protocols

| Parameter | Protocol 1: Standard Protection | Notes |

| Key Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Most common reagent for Boc protection.[6] |

| Stoichiometry | Amino Acid (1.0 eq), (Boc)₂O (1.1 eq), Base (1.5 eq) | A slight excess of (Boc)₂O ensures complete conversion.[7] |

| Solvent System | Dioxane/Water (1:1 v/v) | Aqueous conditions are suitable for amino acids.[7] |

| Base | Triethylamine (Et₃N) or NaOH | Triethylamine is a common organic base; NaOH is often used for amino acids.[2][7] |

| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperatures.[6] |

| Reaction Time | 2 - 4 hours | Monitor by TLC for completion.[7] |

| Typical Yield | >90% (crude) | Yields are generally high but depend on work-up efficiency.[8] |

General Experimental Workflow

The overall process from starting material to purified product follows a logical sequence of protection, extraction, and purification.

Caption: General workflow for Boc protection and purification.

Troubleshooting Guide

| Issue / Symptom | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient (Boc)₂O or base.- Low reaction temperature or short reaction time.- Poor quality of reagents. | - Add an additional portion of (Boc)₂O (0.1-0.2 eq) and continue stirring.- Allow the reaction to proceed for a longer duration.- Use fresh, high-purity reagents. |

| Product "Oils Out" | - The Boc-protected amino acid is not crystalline under the isolation conditions.- Presence of impurities inhibiting crystallization. | - Attempt purification via DCHA salt formation (Protocol 2).[9]- Try recrystallization from a different solvent system (e.g., Ethyl acetate/Hexane).[9]- If a seed crystal is available, add it to the concentrated oil to induce crystallization.[10] |

| Low Yield after Extraction | - Incomplete extraction from the aqueous layer.- Product is partially soluble in water.- Premature product precipitation during work-up. | - Ensure the aqueous layer is sufficiently acidified (pH 2-3) before extraction.- Perform additional extractions (4-5 times) with ethyl acetate.- Use brine during the final wash to reduce the solubility of the product in any remaining aqueous phase. |

| Side Reactions | - Generation of reactive tert-butyl cation during the reaction. | - While less common during protection than deprotection, ensure mild conditions are maintained. Avoid high temperatures or acidic conditions during the protection step.[11] |

References

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-